molecular formula C6H6N4S B13101679 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 59503-57-0

5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine

Cat. No.: B13101679
CAS No.: 59503-57-0
M. Wt: 166.21 g/mol
InChI Key: ICBFWYCPTDMCRB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and carbon atoms. This compound is part of the broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiadiazole ring imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with sulfur sources under acidic conditions to form the thiadiazole ring, followed by methylation to introduce the dimethyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.

    Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property is particularly useful in organic electronics and photovoltaic applications. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine stands out due to the presence of the dimethyl groups, which can influence its reactivity and interaction with other molecules. This makes it a versatile compound for various applications, from material science to medicinal chemistry.

Properties

CAS No.

59503-57-0

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C6H6N4S/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3

InChI Key

ICBFWYCPTDMCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NSN=C2N=C1C

Origin of Product

United States

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